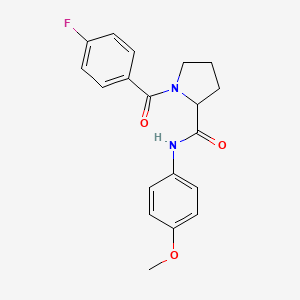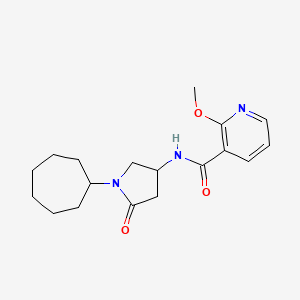![molecular formula C17H19ClN4O B6103909 N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is a member of the nicotinamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide is not fully understood. However, it has been suggested that this compound may act through several pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. Furthermore, this compound has been shown to have low toxicity in vitro, indicating that it may be a safe and effective treatment option for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide in lab experiments is its low toxicity in vitro, which makes it a safe and effective treatment option for various diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide. One direction is to further investigate the mechanism of action of this compound and identify the pathways through which it exerts its biological effects. Another direction is to explore the potential application of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on improving the solubility of this compound in water and developing more effective delivery methods for in vivo applications.
Métodos De Síntesis
The synthesis of N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide involves the reaction of 4-chlorophenylhydrazine with 2,6-dimethyl-4-chloropyridine-3-carboxylic acid. The resulting product is then reacted with allyl bromide to form this compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and high yield of the desired compound.
Aplicaciones Científicas De Investigación
N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide has been the subject of several scientific studies due to its potential application in the treatment of various diseases. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro. Furthermore, this compound has been shown to have anti-viral properties and can inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
Propiedades
IUPAC Name |
4-[2-(4-chlorophenyl)hydrazinyl]-2,6-dimethyl-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-4-9-19-17(23)16-12(3)20-11(2)10-15(16)22-21-14-7-5-13(18)6-8-14/h4-8,10,21H,1,9H2,2-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFENLZOFRWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)NCC=C)NNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B6103832.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)

![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)


![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)